molecular formula C8H16OSi B1174182 Diazonitroacetic acid methyl ester CAS No. 15431-30-8

Diazonitroacetic acid methyl ester

Cat. No.: B1174182
CAS No.: 15431-30-8
Attention: For research use only. Not for human or veterinary use.
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Description

Diazonitroacetic acid methyl ester is a nitro-substituted diazo compound with a methyl ester functional group.

Properties

CAS No.

15431-30-8

Molecular Formula

C8H16OSi

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following methyl ester derivatives share functional or structural similarities with diazonitroacetic acid methyl ester:

Compound Name Key Functional Groups Molecular Formula Applications/Reactivity Source Evidence
4-Nitro-imidazol-1-yl-acetic acid methyl ester Nitro, imidazole, methyl ester C₇H₉N₃O₄ Pharmaceutical intermediates; nitro group enhances electrophilicity for drug design
Diethylphosphonoacetic Acid Methyl Ester Phosphonate, methyl ester C₇H₁₅O₅P Organophosphorus synthesis; used as flame retardants or agrochemical intermediates
Methyl 3-Oxobutanoate β-Ketoester, methyl ester C₅H₈O₃ Acetoacetate precursor in pharmaceuticals; participates in Claisen condensations
9,12-Octadecadienoic Acid Methyl Ester Polyunsaturated fatty acid ester C₁₉H₃₄O₂ Lipid analysis via GC-MS; biomarker for oxidative stress in biological samples
Methyl Dihydrojasmonate Cyclopentane, ester, ketone C₁₃H₂₂O₃ Fragrance industry; jasmonate derivatives used in plant signaling pathways


Key Observations :

  • Nitro-containing esters (e.g., 4-nitro-imidazol-1-yl-acetic acid methyl ester) demonstrate enhanced electrophilicity compared to non-nitro esters, making them reactive in substitution or cycloaddition reactions .
  • Phosphonate esters (e.g., Diethylphosphonoacetic Acid Methyl Ester) exhibit stability under acidic conditions, unlike diazo compounds, which are prone to decomposition .
  • β-Ketoesters (e.g., Methyl 3-Oxobutanoate) are versatile in enolate chemistry, whereas this compound’s reactivity may focus on diazo group transformations .

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